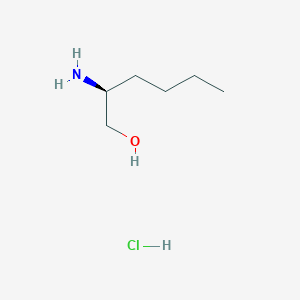![molecular formula C11H12N4O2 B13115197 6-Phenethylamino-[1,3,5]triazine-2,4-diol CAS No. 79246-48-3](/img/structure/B13115197.png)
6-Phenethylamino-[1,3,5]triazine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenethylamino-[1,3,5]triazine-2,4-diol is a chemical compound with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol It is known for its unique structure, which includes a triazine ring substituted with a phenethylamino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenethylamino-[1,3,5]triazine-2,4-diol typically involves the reaction of cyanuric chloride with phenethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenethylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
6-Phenethylamino-[1,3,5]triazine-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines .
科学的研究の応用
6-Phenethylamino-[1,3,5]triazine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Phenethylamino-[1,3,5]triazine-2,4-diol involves its interaction with specific molecular targets and pathways. The phenethylamino group can interact with biological receptors, while the triazine ring can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Phenylamino-[1,3,5]triazine-2,4-diol: Similar structure but with a phenyl group instead of a phenethyl group.
6-Methylamino-[1,3,5]triazine-2,4-diol: Contains a methylamino group instead of a phenethylamino group.
Uniqueness
6-Phenethylamino-[1,3,5]triazine-2,4-diol is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
CAS番号 |
79246-48-3 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
6-(2-phenylethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c16-10-13-9(14-11(17)15-10)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,12,13,14,15,16,17) |
InChIキー |
DZOOSDNJBCTGNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=NC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)






![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)




![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
